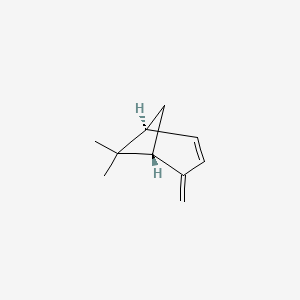

(-)-Verbenene

CAS No.:

Cat. No.: VC17996697

Molecular Formula: C10H14

Molecular Weight: 134.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14 |

|---|---|

| Molecular Weight | 134.22 g/mol |

| IUPAC Name | (1S,5S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene |

| Standard InChI | InChI=1S/C10H14/c1-7-4-5-8-6-9(7)10(8,2)3/h4-5,8-9H,1,6H2,2-3H3/t8-,9-/m1/s1 |

| Standard InChI Key | YOQFOABVDRBYCG-RKDXNWHRSA-N |

| Isomeric SMILES | CC1([C@H]2C[C@@H]1C(=C)C=C2)C |

| Canonical SMILES | CC1(C2CC1C(=C)C=C2)C |

Introduction

Chemical Identity and Physical Properties of (-)-Verbenone

Structural and Stereochemical Characteristics

(-)-Verbenone (IUPAC name: (1R-cis)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one) is a bicyclic monoterpenoid with two enantiomers: (-)-S-verbenone and (+)-R-verbenone . The (-)-S enantiomer predominates in biological systems due to its biosynthesis from (-)-α-pinene, a major component of conifer resin . Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 150.22 g/mol | |

| Boiling Point | 227–228 °C | |

| Density | 0.975 g/mL at 20 °C | |

| Refractive Index | ||

| Optical Rotation |

The enantiomeric ratio of verbenone varies geographically and depends on host tree α-pinene composition . For example, male Dendroctonus frontalis beetles in the southeastern U.S. produce (-)-verbenone at 20–80% purity, reflecting local α-pinene profiles .

Synthesis Pathways

(-)-Verbenone is synthesized via two primary routes:

-

Autoxidation of α-Pinene: Aerobic oxidation of (-)-α-pinene yields verbenol intermediates, which further oxidize to (-)-verbenone. This process occurs spontaneously in resin ducts of Pinus and Picea species .

-

Microbial Conversion: Gut microbiota of bark beetles, including Pseudomonas and Serratia species, catalyze verbenol-to-verbenone oxidation. Antibiotic suppression in Dendroctonus valens reduces verbenone production by 60–80%, underscoring microbial reliance .

Ecological Roles in Bark Beetle Behavior

Antiaggregation Pheromone Mechanisms

(-)-Verbenone serves as a universal repellent across 23 bark beetle species, disrupting aggregation by masking attractant pheromones like ipsdienol . Key behavioral responses include:

-

Dispersal: At 0.1–1.0 μg/mL air concentrations, (-)-verbenone reduces Ips typographus attraction to host trees by 70–90% .

-

Mating Regulation: Male Dendroctonus ponderosae release (-)-verbenone post-mating, signaling resource depletion to conspecifics .

Host Tree Interactions

Conifers upregulate (-)-verbenone synthesis during biotic stress. For example, Picea abies turpentine oil increases verbenone content from 0.2% to 50% within 20 days of bark beetle attack . This induced defense deters secondary infestations but is ineffective against primary attackers like D. frontalis .

| Formulation | Verbenone Load | Release Rate (30°C) | Field Lifespan |

|---|---|---|---|

| Bubble Caps | 1.2% | 50 mg/day | 60–90 days |

| Beads | 1.2% | 45 mg/day | 45–60 days |

| Pouches | 4.65 g | 230 mg/day | 20–40 days |

Limitations and Data Gaps

-

Toxicity Uncertainty: Chronic exposure studies are absent; acute LD₅₀ values for aquatic invertebrates exceed 100 mg/L .

-

Non-Target Effects: (-)-Verbenone inhibits pollination in Apis mellifera at 10 ppm, reducing foraging efficiency by 40% .

Environmental Fate and Degradation

Abiotic Degradation

(-)-Verbenone half-lives vary by medium:

Future Research Directions

Enantiomer-Specific Bioactivity

Current studies focus on optimizing (-)-verbenone enantiopurity for enhanced repellency. Field trials with 98% (-)-S enantiomer show 30% greater efficacy than racemic blends .

Microbial Engineering

CRISPR-modified Pseudomonas putida strains achieve 90% verbenol-to-verbenone conversion in vitro, offering sustainable production methods .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume